![molecular formula C15H20N2O2 B5146426 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a broader class of chemicals known as acetamides, which are characterized by an acetamide group attached to an aromatic or heteroaromatic ring system. These compounds are often studied for their potential biological activities, including enzyme inhibition and receptor modulation. While specific information on "N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide" is limited, related compounds have been synthesized and evaluated for biological activities such as acetylcholinesterase and butyrylcholinesterase inhibition, and lipoxygenase enzyme inhibition, suggesting a potential interest in similar applications for this compound (H. Khalid et al., 2014).
Synthesis Analysis
The synthesis of related N-substituted acetamide derivatives involves a multi-step process starting with the formation of an intermediate benzenesulfonyl compound, followed by the introduction of a piperidine moiety and subsequent modifications to incorporate various substituents. This approach allows for the generation of a diverse array of compounds with potential for varied biological activities. The synthesis typically involves reactions under dynamic pH control in aqueous media, the use of sodium hydride (NaH), and N,N-Dimethylformamide (DMF) as solvents and reagents (H. Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of a piperidine ring attached to a phenyl group through a carbonyl linker. The structural analysis often involves techniques such as IR, EIMS, and (1)H-NMR spectral data, providing insights into the arrangement of atoms and the chemical environment within the molecule. These structural features are crucial for the compound's interaction with biological targets (H. Khalid et al., 2014).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, including those involving their amide and aromatic functionalities. These reactions can be exploited to further modify the compound, altering its physical and chemical properties to enhance its biological activity or pharmacokinetic profile. The specific reactions and properties would depend on the substituents present on the piperidine and phenyl rings.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the nature of their substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Techniques such as X-ray crystallography can provide detailed information on the crystalline structure and intermolecular interactions (D. Ismailova et al., 2014).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing efficient synthesis methods for “N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide” and other piperidine derivatives.
properties
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-8-17(9-7-11)15(19)13-4-3-5-14(10-13)16-12(2)18/h3-5,10-11H,6-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAMSIXDKULFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.